molecular formula C11H9NO3 B12353381 methyl 1-oxo-8aH-isoquinoline-3-carboxylate

methyl 1-oxo-8aH-isoquinoline-3-carboxylate

Cat. No.: B12353381
M. Wt: 203.19 g/mol
InChI Key: WUCFSLXDGXTXOK-UHFFFAOYSA-N
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Description

Methyl 1-oxo-8aH-isoquinoline-3-carboxylate is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-8aH-isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with methylating agents. One common method is the esterification of isoquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-8aH-isoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinolines .

Mechanism of Action

The mechanism of action of methyl 1-oxo-8aH-isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-8aH-isoquinoline-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 1-oxo-8aH-isoquinoline-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6,8H,1H3

InChI Key

WUCFSLXDGXTXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=O)C2C=CC=CC2=C1

Origin of Product

United States

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